Muramyl Dipeptide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

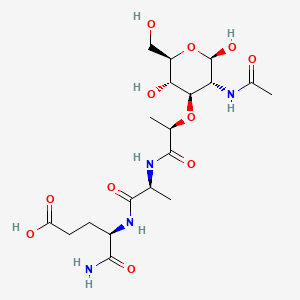

胞壁酰二肽是细菌肽聚糖的组成部分,肽聚糖是核苷酸结合寡聚化结构域 2 (NOD2) 蛋白的识别结构或激活剂。 它是革兰氏阳性菌和革兰氏阴性菌的组成成分,由 N-乙酰胞壁酸通过其乳酸部分与 L-丙氨酸 D-异谷氨酰胺二肽的 N 末端连接 。 胞壁酰二肽被免疫系统识别为病原体相关分子模式,并激活 NALP3 炎症小体,导致细胞因子活化,尤其是白细胞介素-1α 和白细胞介素-1β .

准备方法

合成路线和反应条件

胞壁酰二肽可以通过多种方法合成。 一种常见的合成路线包括使用肽偶联试剂(如二环己基碳二亚胺 (DCC) 和 N-羟基琥珀酰亚胺 (NHS))偶联 N-乙酰胞壁酸与 L-丙氨酸和 D-异谷氨酰胺 。反应通常在温和条件下在二甲基甲酰胺 (DMF) 等有机溶剂中进行。

工业生产方法

胞壁酰二肽的工业生产通常涉及使用过量产生该化合物的基因工程细菌的发酵过程。 细菌在大型生物反应器中培养,然后使用色谱技术提取和纯化该化合物 .

化学反应分析

1.1. Peptide Modifications

Many peptide variations were introduced on N-acetyl muramic acid, and their impact on adjuvant activity was evaluated . A study of the structure-activity relationship suggested that the L-configuration of an amino acid linked to the muramyl part and D-configuration of the glutamic acid residue was important in retaining or increasing biological activity . L-Alanine of N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP-L-D) could be replaced with another L amino acid such as L-serine, while replacement of L-alanine with D-alanine (MDP-D-D) dramatically decreased adjuvant activity . As for the replacement of D-isoglutamine, the functionality of D-glutamic acid is important, and the α-amide is not essential .

1.2. Sugar Modifications

The chirality of MDP at the lactic acid moiety impacts stability and activity . In contrast, nor-MDP, which does not have a methyl group at the same position, exhibits comparable biological activity and less toxicity .

Lipophilic 1-O-acyl and 1-S-acyl groups change MDP adjuvant activity . It was reported that as the aglycone carbon number increased, the ability of MDP derivatives to stimulate NK cytotoxic activity also increased .

The methyl β-glycoside of MDP was reported to be more adjuvant-active than the corresponding methyl α-glycoside . The size and orientation of the aglycon in MDP also influence its biological activities .

Biological evaluation of MDP analogs indicated that lipophilicity of the molecule caused various important effects on biological activity by increasing adjuvant activity and decreasing pyrogenicity, which is one of the major side effects of MDP .

2.1. NOD2 receptor

Muramyl peptides are the minimal biologically active fragments that initiate immune response after interacting with intracellular receptors of the innate immunity NLR family (NOD-Like Receptors) . The interaction of muramyl peptides with NLRs triggers a signaling cascade of reactions that induces the expression of a large amount of genes, in particular, genes of pro-inflammatory cytokines .

| Binding Affinity (KD) | |||

|---|---|---|---|

| Compound | WT LRR | R877A | W931A |

| 1 | 213 ± 24 nM | 827 ± 113 nM | 780 ± 133 nM |

| 354 ± 40 nM | 1345 ± 93 nM | 1382 ± 303 nM | |

| 428 ± 49 nM | 1215 ± 155 nM | 1452 ± 130 nM |

A proposed model for the orientation of MDP in the active site was developed using the crystal structure of Nod2, predicting that the MDP recognition occurs in the center of the LRR horseshoe fold .

2.2. Effects on mitochondrial respiration

Toxic muramyl peptides induce significant inhibition of succinate-linked respiratory control ratio (RCR) in vitro and in vivo . Toxic muramyl peptides decrease the efficiency of ATP production . The inhibition of RCR is caused by toxic derivatives .

科学研究应用

Oncology

MDP and its analogs have been extensively studied for their potential as anticancer agents. Research indicates that MDP can enhance the immune response against cancer cells by activating NOD2, leading to increased cytotoxicity against tumor cells.

-

Case Study: Antitumor Activity

A study highlighted the efficacy of MDP analogs in inhibiting tumor growth and reducing metastasis in various cancer models. For instance, Guzelj et al. (2022) reported that an MDP analog increased the cytotoxic activity of peripheral blood mononuclear cells against malignant cell lines and enhanced T-cell activation through dendritic cells . - Table 1: Summary of Anticancer Effects of MDP Analogues

| Compound | Cancer Type | Effectiveness (%) | Mechanism of Action |

|---|---|---|---|

| Compound 75 | K562, MEC1 | >95% | Enhanced T-cell activation |

| Adenosine-conjugated MDP | L1210 leukemia | Minimal effect | Immunosuppressive properties |

| Murabutide | Various tumors | Significant tumor regression | Synergizes with cytokines |

Immunomodulation

MDP has shown promise as an immunomodulator in treating inflammatory diseases such as inflammatory bowel disease (IBD). It appears to enhance the intestinal barrier function and regulate autophagy in epithelial cells.

- Case Study: Colitis Treatment

A study conducted on mice demonstrated that MDP alleviated colitis symptoms by activating autophagy pathways, thereby reducing intestinal inflammation . This finding suggests potential therapeutic applications for MDP in managing chronic inflammatory conditions.

Vaccine Adjuvant

MDP is recognized for its adjuvant properties, enhancing the efficacy of vaccines by stimulating a robust immune response.

- Case Study: Vaccine Efficacy

Research indicates that MDP can be used as an adjuvant in cancer vaccines, improving their effectiveness by promoting a stronger immune response against tumor antigens . The structural modifications of MDP have been explored to enhance its adjuvant activity while minimizing side effects.

Challenges and Future Directions

Despite its promising applications, the clinical use of MDP is limited due to its pyrogenic nature and potential side effects. Ongoing research aims to develop less toxic analogs with improved biocompatibility for clinical applications.

- Future Research Areas

- Development of novel MDP analogs with reduced toxicity.

- Clinical trials to evaluate the safety and efficacy of MDP-based therapies.

- Exploration of combination therapies involving MDP with existing cancer treatments or immunotherapies.

作用机制

胞壁酰二肽通过与 NOD2 受体结合发挥作用,NOD2 受体是一种参与宿主先天免疫系统防御的胞质受体。 结合后,它会激活 NALP3 炎症小体,导致促炎细胞因子的产生,例如白细胞介素-1α 和白细胞介素-1β 。 这种激活会触发一系列免疫反应,增强机体识别和应对细菌感染的能力 .

相似化合物的比较

类似化合物

美法穆肽: 一种合成胞壁酰二肽类似物,用于治疗骨肉瘤.

脱壁酰肽: 胞壁酰二肽的修饰类似物,具有改善的免疫刺激特性.

N-乙酰基胞壁酰二肽: 一种具有增强免疫反应能力的衍生物.

独特性

胞壁酰二肽的独特性在于它能够激活 NOD2 受体和 NALP3 炎症小体,从而引发强烈的免疫反应。 其结构成分,包括 N-乙酰胞壁酸和 L-丙氨酸 D-异谷氨酰胺二肽,对其生物活性至关重要 .

属性

CAS 编号 |

87420-48-2 |

|---|---|

分子式 |

C19H32N4O11 |

分子量 |

492.5 g/mol |

IUPAC 名称 |

(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid |

InChI |

InChI=1S/C19H32N4O11/c1-7(17(30)23-10(16(20)29)4-5-12(26)27)21-18(31)8(2)33-15-13(22-9(3)25)19(32)34-11(6-24)14(15)28/h7-8,10-11,13-15,19,24,28,32H,4-6H2,1-3H3,(H2,20,29)(H,21,31)(H,22,25)(H,23,30)(H,26,27)/t7-,8+,10+,11+,13+,14+,15+,19+/m0/s1 |

InChI 键 |

BSOQXXWZTUDTEL-ZUYCGGNHSA-N |

SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C |

手性 SMILES |

C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O)CO)O)NC(=O)C |

规范 SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C |

Key on ui other cas no. |

53678-77-6 |

同义词 |

Acetylmuramyl Alanyl Isoglutamine Acetylmuramyl-Alanyl-Isoglutamine Alanyl Isoglutamine, Acetylmuramyl Dipeptide, Muramyl Isoglutamine, Acetylmuramyl Alanyl Mur NAc L Ala D isoGln Mur-NAc-L-Ala-D-isoGln Muramyl Dipeptide N Acetyl Muramyl L Alanyl D Glutamic alpha Amide N Acetylmuramyl L Alanyl D Isoglutamine N-Acetyl-Muramyl-L-Alanyl-D-Glutamic-alpha-Amide N-Acetylmuramyl-L-Alanyl-D-Isoglutamine |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。